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Compound of Interest

Compound Name: Tasquinimod

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tasquinimod (ABR-215050) is an orally active, second-generation quinoline-3-
carboxamide with a unique, multi-targeted mechanism of action primarily affecting the tumor
microenvironment.[1][2][3] It has demonstrated anti-angiogenic, immunomodulatory, and anti-
metastatic properties in numerous preclinical models and has been evaluated in clinical trials
for various malignancies, most notably castrate-resistant prostate cancer (CRPC).[1][2] This
document provides an in-depth overview of the in vivo pharmacokinetics (PK) and
pharmacodynamics (PD) of Tasquinimod, presenting quantitative data, detailed experimental
methodologies, and visual representations of its core mechanisms.

Pharmacokinetics (PK)

Tasquinimod is an orally bioavailable agent. Its pharmacokinetic profile has been
characterized in both preclinical animal models and human clinical trials.

Absorption and Distribution

Following oral administration in mice, maximum plasma concentrations of Tasquinimod are
reached within one hour. In patients with CRPC, the maximum plasma concentration occurs at
approximately 2.6 hours. Co-administration with food does not significantly affect its
pharmacokinetic properties.
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A key feature of Tasquinimod's distribution is its reversible binding to albumin, specifically at
Sudlow's site | (the l1l1A subdomain), with a dissociation constant (Kd) of less than 35 pM. This
binding facilitates its accumulation in tumor tissues via the Enhanced Permeability and
Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature within tumor
microenvironments. This results in intracellular drug concentrations in the tumor that are
several-fold higher (2-3 pM) than the observed plasma levels (<1 pM), which is sufficient for its
therapeutic activity.

Metabolism and Excretion

Tasquinimod is metabolized in part by cytochrome P450 3A4 (CYP3A4). However, studies
have shown that the inhibition of CYP3A4 metabolism does not significantly impact its anti-
cancer efficacy in vivo, suggesting that its primary activity is not dependent on its metabolites.
In patients, Tasquinimod exhibits low clearance and has a long elimination half-life of
approximately 40 hours.

PK Data Summary

The following tables summarize the key pharmacokinetic parameters of Tasquinimod from
preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Tasquinimod in Mice
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Parameter Value

Animal Model /
Conditions

Source

Dose 5 mg/kg

Male nude mice with
CWR-22Rv1

xenografts

Route Oral gavage

Male nude mice with
CWR-22Rv1

xenografts

Tmax (Time to Peak

~1 hour Male nude mice
Plasma Conc.)
Albumin Binding (Kd) <35uM Mouse albumin
) CWR-22Rv1
Tumor Concentration 2-3 uM
xenografts
) Maintained with
Plasma Concentration <1 pM

therapeutic dosing

Table 2: Pharmacokinetic Parameters of Tasquinimod in Humans (CRPC Patients)

Parameter Value Dose Level Source
Clearance 0.19 L/h 0.5 mg
0.22 L/h 1mg
Volume of Distribution
59L N/A
(vd)
Elimination Half-life
40 *+ 16 hours N/A
(t2)
Tmax (Time to Peak
2.6 hours N/A
Plasma Conc.)
AUC (steady state) 4.8 umol/h N/A
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Pharmacodynamics (PD)

Tasquinimod's anti-cancer activity is not due to direct cytotoxicity but rather its pleiotropic
effects on the tumor microenvironment, primarily through immunomodulation and anti-
angiogenesis. This is achieved through high-affinity binding to at least two key proteins:
S100A9 and Histone Deacetylase 4 (HDAC4).

Dual Mechanism of Action

1. S100A9 Inhibition: Tasquinimod binds to the calcium-binding protein S100A9 in a zinc-
dependent manner. S100A9 is a damage-associated molecular pattern (DAMP) molecule
secreted by myeloid cells that promotes inflammation and tumor progression by interacting with
Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By
inhibiting the S100A9-TLR4/RAGE interaction, Tasquinimod disrupts a critical signaling
pathway responsible for the recruitment and immunosuppressive function of Myeloid-Derived
Suppressor Cells (MDSCs) and the polarization of Tumor-Associated Macrophages (TAMS)
towards a pro-tumoral M2 phenotype. This leads to a reduction in immunosuppression within
the tumor and enhances anti-tumor immune responses.

2. Allosteric Modulation of HDAC4: Tasquinimod binds allosterically to the regulatory zinc-
binding domain of HDAC4 with high affinity (Kd of 10-30 nM). This binding locks HDAC4 in a
conformation that prevents the recruitment of the N-CoR/HDAC3 co-repressor complex. The
HDAC4/N-CoR/HDAC3 complex is required for the deacetylation and subsequent activation of
Hypoxia-Inducible Factor 1-alpha (HIF-1a), a key transcription factor for angiogenesis. By
inhibiting this process, Tasquinimod suppresses the transcription of HIF-1a-controlled genes
like VEGF, thereby exerting its anti-angiogenic effects.

Signaling Pathway Diagrams
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Caption: Tasquinimod inhibits the S100A9-TLR4/RAGE signaling axis.
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Caption: Tasquinimod allosterically modulates HDAC4 to inhibit HIF-1a.
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PD Data Summary

Table 3: Pharmacodynamic Profile of Tasquinimod

Parameter

Value | Effect

Model /| System Source

S100A9 Binding

Binds in a Zn2*

dependent manner

Biochemical assays

HDACA4 Binding (Kd)

10-30nM

Surface Plasmon

Resonance

Anti-Angiogenesis

Inhibition of
endothelial sprouting
(ICs0 ~ 0.5 pM)

In vitro assays

75 £ 9% inhibition of

blood vessel density

TRAMP-C2 mouse

model

Tumor Growth
Inhibition

50% inhibition at 0.1-
1.0 mg/kg/day

Human prostate

cancer xenografts

>80% inhibition at 5
mg/kg/day

TRAMP-C2 mouse

model

Significant reduction
in tumor load at 30

mg/kg/day

5TMM multiple
myeloma mouse

models

Key Biomarker

Modulation

Upregulation of
Thrombospondin-1
(TSP1)

LNCaP and CWR-

22RH tumor models

Downregulation of
HIF-1a

CWR-22RH tumor

models

Key In Vivo Experimental Protocols

The in vivo characterization of Tasquinimod has relied on a variety of preclinical tumor

models. Methodologies from key studies are detailed below.
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Pharmacokinetic Analysis in Tumor-Bearing Mice

e Animal Model: Male nude mice bearing 200-300mm?3 CWR-22Rv1 human prostate cancer

xenografts.
e Drug Formulation: 1*C-labeled Tasquinimod was administered to track its distribution.
» Dosing: A single dose of 5 mg/kg was administered via oral gavage.

o Sample Collection: At time points ranging from 30 minutes to 24 hours, groups of 4-6 mice
were anesthetized. Heparinized blood (1 ml) was collected via cardiac puncture. Animals
were then perfused with saline to remove blood-associated drugs from tissues.

» Tissue Processing: Aliquots of liver, kidney, and tumor tissue were removed, weighed, and
homogenized.

e Analysis: The concentration of 14C-labeled Tasquinimod in plasma and tissue homogenates
was determined to calculate key PK parameters.

Anti-Tumor Efficacy and PD in Syngeneic Mouse Models

e Animal Model: Immune-competent syngeneic C57BIl/6J male mice bearing TRAMP-C2
mouse prostate cancers.

e Dosing: Chronic administration of Tasquinimod at 5 mg/kg/day was delivered via the
drinking water, initiated when tumors reached approximately 100mm3.

» Efficacy Endpoint: Tumor volumes were measured regularly to assess growth inhibition.
» PD Endpoints:
o Angiogenesis: Blood vessel density within tumors was determined post-treatment.

o Immunomodulation: In other models, tumor-infiltrating myeloid cell populations (MDSCs,
TAMSs) were analyzed to assess changes in the immune microenvironment.

Experimental Workflow Diagram
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Caption: A typical workflow for in vivo studies of Tasquinimod.

Conclusion

Tasquinimod is a novel oral agent with a well-defined pharmacokinetic profile characterized by
good oral absorption, a long half-life, and significant accumulation in tumor tissue via the EPR
effect. Its pharmacodynamic activity is unique, stemming from a dual mechanism that targets
key cells and pathways within the tumor microenvironment. By inhibiting S100A9, it alleviates
myeloid cell-mediated immunosuppression, and through allosteric modulation of HDACA4, it
potently suppresses angiogenesis. This combined immunomodulatory and anti-angiogenic
action underscores its therapeutic potential in various cancers. The experimental data gathered
from robust in vivo models provide a strong rationale for its continued clinical development,
both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b611174#pharmacokinetics-and-pharmacodynamics-
of-tasquinimod-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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